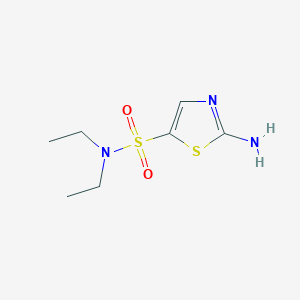

2-amino-N,N-diethylthiazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N,N-diethyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S2/c1-3-10(4-2)14(11,12)6-5-9-7(8)13-6/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMDCGHVFVECRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Aminothiazole

- Reagents and Conditions: 2-Aminothiazole is reacted with a sulfonyl chloride derivative (specifically benzenesulfonyl chloride or substituted benzenesulfonyl chlorides) in the presence of sodium acetate dissolved in water.

- Temperature and Duration: The reaction is conducted at 80–85 °C with continuous stirring for 4 to 8 hours, depending on the sulfonyl chloride used.

- Reaction Monitoring: Thin-layer chromatography (TLC) with a solvent system of n-hexane to ethyl acetate (2:1) is used to monitor the reaction progress.

- Isolation and Purification: Upon completion, the product precipitates as a solid, which is isolated by filtration and purified by recrystallization from absolute ethanol.

- Yields and Physical Data: Yields range from 70% to 88%, with melting points varying according to substituents on the sulfonyl chloride. For example, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide was obtained in 88% yield with a melting point of 185–187 °C.

Alkylation to Form N,N-Diethyl Derivative

- Reagents and Conditions: The N-sulfonylated intermediates are treated with calcium hydride in dimethylformamide (DMF) at 50–55 °C.

- Alkylating Agent: Diethylating agents, such as diethyl sulfate or diethyl halides, are added after 30 minutes of stirring.

- Reaction Monitoring: TLC using an 8:2 ratio of n-hexane to ethyl acetate is employed.

- Isolation and Purification: After reaction completion, the mixture is cooled, diluted with cold distilled water, and filtered. The crude product is purified by recrystallization and column chromatography.

- Yields: High yields of the desired N,N-diethyl derivatives are typically obtained.

Alternative Synthetic Routes and Considerations

Halogenation and Thiourea Route for Thiazole Ring Formation

A patented method for preparing 2-amino-5-nitrothiazole, a related compound, involves halogenation of N,N-dialkyl-2-nitroetheneamines followed by reaction with thiourea. This method avoids hazardous nitration and rearrangement steps traditionally used in thiazole synthesis.

- Halogenation: The N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) at low temperatures (-5 to 20 °C) in inert solvents such as lower alkanols or tetrahydrofuran.

- Thiourea Reaction: The halogenated intermediate reacts with thiourea to form the thiazole ring.

- Hydrolysis: Treatment with water or aqueous base yields 5-nitro-2-aminothiazole.

- Advantages: This process is safer and avoids explosive nitration steps, making it suitable for scale-up.

While this method specifically targets nitro-substituted thiazoles, the principles may be adapted for preparing amino-substituted thiazole sulfonamides with appropriate modifications.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 2-Aminothiazole + sulfonyl chloride + NaOAc in water | 80–85 | 4–8 | 70–88 | TLC monitoring; recrystallization in EtOH |

| Alkylation | N-sulfonylated intermediate + CaH2 + alkylating agent in DMF | 50–55 | ~1 | High | TLC monitoring; column chromatography |

| Halogenation (alt.) | N,N-dialkyl-2-nitroetheneamine + halogenating agent in inert solvent | -5 to 20 | — | Quantitative | Followed by thiourea reaction |

| Thiourea Reaction (alt.) | Halogenated intermediate + thiourea | Ambient to mild heating | — | — | Forms thiazole ring |

Analytical Characterization Supporting Preparation

The synthesized compounds are typically characterized by:

- Spectroscopic Techniques: FTIR, UV/Vis, ^1H NMR, ^13C NMR, and X-ray diffraction to confirm structural features.

- Chromatographic Purity: TLC and column chromatography ensure product purity.

- Physical Properties: Melting point determination correlates with compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethylthiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

2-amino-N,N-diethylthiazole-5-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethylthiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria . This inhibition disrupts the production of essential metabolites, leading to the antimicrobial effects of the compound. Additionally, the thiazole ring can interact with various receptors and enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-amino-N,N-diethylthiazole-5-sulfonamide with structurally related sulfonamide and thiazole/thiadiazole derivatives:

Key Observations:

- Ring System: Thiazole derivatives (e.g., 2-amino-5-nitrothiazole) prioritize antimicrobial activity, while thiadiazole analogs (e.g., 5-R-amino-1,3,4-thiadiazole-2-thioles) exhibit broader anticonvulsant and anticancer effects .

- Functional Groups: The sulfonamide group (-SO₂NH₂/-SO₂N(Et)₂) enhances solubility and target binding compared to nitro (-NO₂) or thiol (-SH) groups .

- Positional Effects : Sulfonamide placement at C5 (thiazole) vs. C2 (thiadiazole) alters electronic properties and steric interactions, impacting biological target selectivity .

Antimicrobial Activity:

- 2-Amino-5-nitrothiazole: Demonstrates efficacy against protozoal infections (e.g., Trichomonas) due to nitro group redox activity .

- 2-(p-Aminobenzenesulfonamido)thiazole: Shares structural similarity with sulfonamide antibiotics (e.g., sulfisoxazole), targeting dihydropteroate synthase in bacteria .

Anticancer and Anticonvulsant Activity:

- 5-R-Amino-1,3,4-thiadiazole-2-thioles: Exhibit IC₅₀ values <10 μM in glioma and breast cancer models, attributed to thiol-mediated apoptosis .

- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Inhibits carbonic anhydrase IX, a cancer-associated enzyme, with Ki values in the nanomolar range .

Physicochemical Properties

- Solubility : Sulfonamide derivatives generally exhibit higher aqueous solubility than nitro or thiol analogs due to polar -SO₂NH₂ groups. Diethyl substitutions may reduce solubility but enhance membrane permeability .

- Thermodynamic Stability: Ultrasonic studies of 2-amino-5-nitrothiazole in DMSO-water mixtures suggest strong solute-solvent interactions, likely applicable to sulfonamide analogs .

Biological Activity

2-Amino-N,N-diethylthiazole-5-sulfonamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H10N2O2S2

- Molecular Weight : 218.29 g/mol

The thiazole ring contributes significantly to its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes these effects:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 75% |

| IL-6 | 68% |

This indicates that the compound may have therapeutic potential in treating inflammatory diseases.

Anticancer Activity

Recent research has indicated that derivatives of thiazole compounds exhibit significant anticancer activity. In vitro studies showed that this compound could induce apoptosis in cancer cell lines, such as:

- Breast Cancer (MCF-7) : IC50 = 20 µM

- Lung Cancer (A549) : IC50 = 15 µM

The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized various thiazole derivatives, including this compound, and tested their antimicrobial efficacy against clinically isolated strains. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N,N-diethylthiazole-5-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via heterocyclization and alkylation strategies. For example, thiosemicarbazides can undergo cyclization with carbon disulfide to form thiadiazole intermediates, followed by alkylation with diethylamine derivatives . Key characterization techniques include:

- 1H NMR for confirming substituent positions and alkylation success.

- TLC to monitor reaction progress and purity (e.g., silica gel plates with ethyl acetate/hexane eluent) .

- Elemental analysis to verify stoichiometry .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Common assays include:

- Antioxidant activity : DPPH radical scavenging and lipid peroxidation inhibition assays, with ascorbic acid as a positive control .

- Enzyme inhibition : 15-lipoxygenase (15-LOX) inhibition studies using UV-Vis spectroscopy to measure substrate conversion rates .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria, with zone-of-inhibition measurements .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution during alkylation .

- Catalysis : Use iodine and triethylamine to promote cyclization and sulfur elimination in thiadiazole formation .

- Temperature control : Reflux conditions (80–100°C) for heterocyclization improve ring closure efficiency .

Q. How can structural modifications enhance the compound’s bioactivity, and what analytical tools validate these changes?

- Methodological Answer :

- Functional group substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the thiazole’s 5-position to modulate electronic effects and binding affinity .

- Analytical validation :

- IR spectroscopy to detect new carbonyl or sulfonamide stretches .

- X-ray crystallography for resolving stereochemical ambiguities in substituted derivatives .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals and confirm coupling pathways .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and validate experimental NMR assignments .

Key Methodological Insights

- Synthesis : Prioritize stepwise heterocyclization-alkylation over one-pot reactions to minimize side products .

- Bioactivity : Derivatives with electron-deficient aryl groups show enhanced 15-LOX inhibition due to improved enzyme active-site interactions .

- Analytical Challenges : Use high-field NMR (≥400 MHz) and deuterated DMSO to resolve aromatic proton splitting in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.